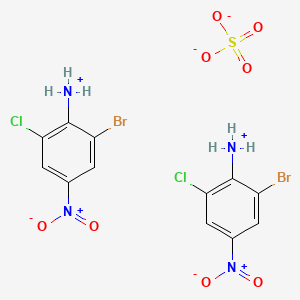
(2-bromo-6-chloro-4-nitrophenyl)azanium;sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-bromo-6-chloro-4-nitrophenyl)azanium;sulfate: is a chemical compound with the molecular formula C6H6BrClN2O6S and a molecular weight of 349.54 g/mol . This compound is characterized by the presence of bromine, chlorine, and nitro groups attached to the benzenamine structure, along with a sulfate group. It is used in various scientific and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-bromo-6-chloro-4-nitrophenyl)azanium;sulfate involves multiple steps, typically starting with the nitration of benzenamine to introduce the nitro group. This is followed by bromination and chlorination to add the bromine and chlorine atoms, respectively. The final step involves the formation of the sulfate salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in the synthesis include nitric acid for nitration, bromine for bromination, and chlorine gas for chlorination .
化学反应分析
Types of Reactions: (2-bromo-6-chloro-4-nitrophenyl)azanium;sulfate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (nitro, bromine, and chlorine) on the benzene ring.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or other metal catalysts.
Major Products:
Substitution Reactions: Products include various substituted benzenamines depending on the substituents introduced.
Reduction Reactions: The major product is the corresponding amine derivative.
科学研究应用
Chemistry: (2-bromo-6-chloro-4-nitrophenyl)azanium;sulfate is used as an intermediate in the synthesis of various organic compounds. It is also used in analytical chemistry for gas chromatography .
Biology and Medicine: In biological research, this compound is used to study the effects of halogenated and nitrated aromatic compounds on biological systems. It may also be used in the development of pharmaceuticals .
Industry: Industrially, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in various manufacturing processes .
作用机制
The mechanism of action of (2-bromo-6-chloro-4-nitrophenyl)azanium;sulfate involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The presence of electron-withdrawing groups (nitro, bromine, and chlorine) on the benzene ring makes it highly reactive towards electrophiles . The compound can form sigma complexes with electrophiles, leading to the substitution of hydrogen atoms on the benzene ring .
相似化合物的比较
Benzenamine, 4-bromo-2-chloro-: This compound has a similar structure but with different positions of the bromine and chlorine atoms.
2-Bromo-6-chloro-4-nitroaniline: This is another closely related compound with similar functional groups.
Uniqueness: (2-bromo-6-chloro-4-nitrophenyl)azanium;sulfate is unique due to the specific arrangement of its substituents and the presence of the sulfate group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
属性
CAS 编号 |
63589-34-4 |
|---|---|
分子式 |
C12H10Br2Cl2N4O8S |
分子量 |
601 g/mol |
IUPAC 名称 |
(2-bromo-6-chloro-4-nitrophenyl)azanium;sulfate |
InChI |
InChI=1S/2C6H4BrClN2O2.H2O4S/c2*7-4-1-3(10(11)12)2-5(8)6(4)9;1-5(2,3)4/h2*1-2H,9H2;(H2,1,2,3,4) |
InChI 键 |
AMCVQXACBOZITO-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1Cl)[NH3+])Br)[N+](=O)[O-].C1=C(C=C(C(=C1Cl)[NH3+])Br)[N+](=O)[O-].[O-]S(=O)(=O)[O-] |
规范 SMILES |
C1=C(C=C(C(=C1Cl)[NH3+])Br)[N+](=O)[O-].C1=C(C=C(C(=C1Cl)[NH3+])Br)[N+](=O)[O-].[O-]S(=O)(=O)[O-] |
| 63589-34-4 | |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-Dimethyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;iodide](/img/structure/B1659037.png)
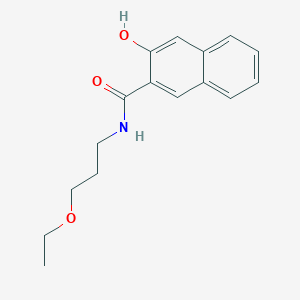
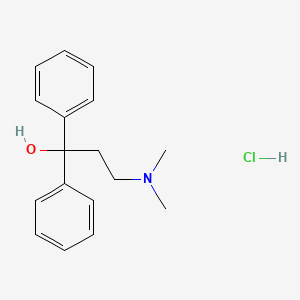
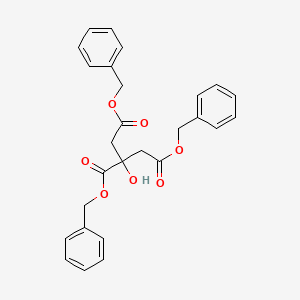
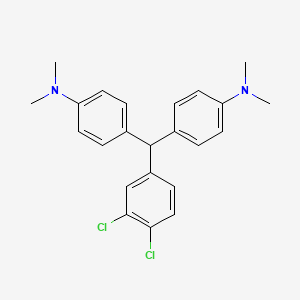
![4-[2-(4-Oxopentan-2-ylideneamino)ethylimino]pentan-2-one](/img/structure/B1659044.png)
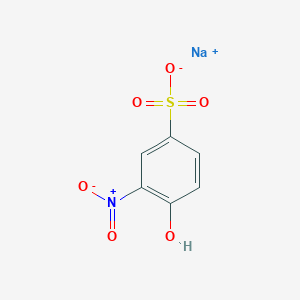
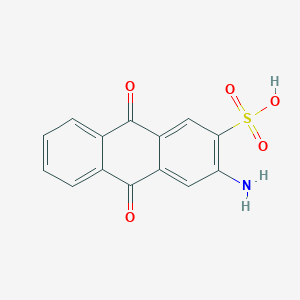
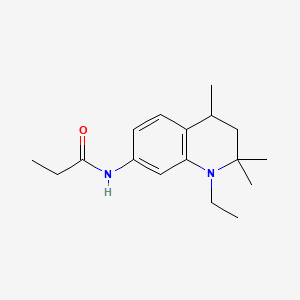
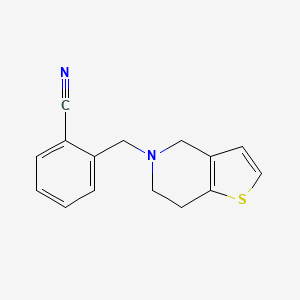
![[4-(16-Acetyloxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-6-yl)-2-methylbutyl] acetate](/img/structure/B1659050.png)
![(5Z)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1659051.png)
![3-Phenylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1659055.png)
![2,2,2-trichloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B1659059.png)
